D-Glucose 6-phosphate Dipotassium Salt Trihydrate
CAS No.:
Cat. No.: VC13831155
Molecular Formula: C6H17K2O12P
Molecular Weight: 390.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H17K2O12P |
|---|---|
| Molecular Weight | 390.36 g/mol |
| IUPAC Name | dipotassium;(2,3,4,5-tetrahydroxy-6-oxohexyl) phosphate;trihydrate |
| Standard InChI | InChI=1S/C6H13O9P.2K.3H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;3*1H2/q;2*+1;;;/p-2 |
| Standard InChI Key | YBBMJPSZNCLKQL-UHFFFAOYSA-L |
| SMILES | C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.O.O.[K+].[K+] |
| Canonical SMILES | C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.O.O.[K+].[K+] |
Introduction
Chemical and Physical Properties
Structural Characteristics
D-Glucose 6-phosphate dipotassium salt trihydrate is a white to off-white crystalline powder with high water solubility, attributed to the presence of two potassium ions . The trihydrate form incorporates three water molecules, yielding the molecular formula . Its structure includes a glucose molecule phosphorylated at the 6th carbon, forming a stable salt with potassium counterions .
Table 1: Key Chemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 390.36 g/mol | |
| Solubility | Soluble in water | |
| Storage Conditions | -80°C for long-term stability | |
| CAS Number | 207727-36-4 (trihydrate) |
Biological Role in Metabolic Pathways
Glycolysis and Energy Production
As a key intermediate in glycolysis, D-glucose 6-phosphate dipotassium salt trihydrate facilitates the conversion of glucose to pyruvate, generating ATP . It enters the pathway after hexokinase phosphorylates glucose, a step regulated by feedback inhibition from elevated levels of the compound itself .
Pentose Phosphate Pathway
In the pentose phosphate pathway, this metabolite contributes to nucleotide synthesis by producing NADPH and ribose-5-phosphate . NADPH supports antioxidant defense systems, while ribose-5-phosphate is essential for DNA and RNA biosynthesis.
Regulatory Functions
The compound modulates enzyme activity, such as inhibiting hexokinase to prevent excessive glucose phosphorylation and phosphofructokinase to regulate glycolytic flux . These mechanisms ensure metabolic homeostasis under varying cellular conditions.
Synthesis and Production
The synthesis involves phosphorylating D-glucose using potassium phosphate salts in the presence of ATP or analogous phosphorylating agents. The reaction proceeds via nucleophilic attack on the γ-phosphate of ATP, catalyzed by hexokinase, followed by potassium salt formation to enhance stability and solubility.
Applications in Biochemical Research
Enzymatic Assays
This compound serves as a substrate for enzymes like glucose-6-phosphate dehydrogenase (G6PD), enabling kinetic studies and enzyme characterization . Its role in NADPH production is leveraged in assays measuring redox potential.
Metabolic Studies
Researchers use it to investigate flux through glycolysis and the pentose phosphate pathway, particularly in cancer cells that rely on these pathways for rapid proliferation .
Table 2: Stock Solution Preparation
Recent Research Findings
Pathogen Metabolism
Recent studies highlight the role of glucose-6-phosphate dehydrogenase (G6PD) in microbial metabolism, where pathogens utilize this enzyme to counteract oxidative stress. Inhibiting G6PD in pathogens like Plasmodium falciparum disrupts NADPH production, offering therapeutic potential.
Metabolic Disorders
Dysregulation of D-glucose 6-phosphate metabolism is linked to conditions like glycogen storage diseases and diabetes . Research focuses on modulating its levels to restore metabolic balance in these disorders.
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